molecular formula C12H13BrN2O6 B2799476 Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate CAS No. 911434-04-3

Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

Cat. No.: B2799476
CAS No.: 911434-04-3
M. Wt: 361.148
InChI Key: YWDRRHINJWKDTJ-UHFFFAOYSA-N
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Description

Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (CAS: 1245563-09-0) is a brominated and nitrated pyridine-based malonate ester. Its synthesis involves the reaction of diethyl malonate with a halogenated nitro-pyridine precursor under basic conditions, typically using NaH in THF at 0°C . The compound features a pyridine ring substituted with bromine at position 5 and nitro at position 3, with malonate ester groups at position 2. This structure confers electrophilic reactivity, making it a valuable intermediate in pharmaceuticals and heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(5-bromo-3-nitropyridin-2-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O6/c1-3-20-11(16)9(12(17)21-4-2)10-8(15(18)19)5-7(13)6-14-10/h5-6,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDRRHINJWKDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=N1)Br)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate typically involves the reaction of 5-bromo-2-methyl-3-nitropyridine with diethyl malonate. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, and under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by flash chromatography to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products Formed

    Oxidation: 5-amino-3-nitropyridin-2-yl)propanedioate.

    Reduction: Various substituted pyridine derivatives.

    Substitution: Carboxylic acids and other functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions.

Biology

The compound has been investigated for its potential as a biochemical probe to study enzyme functions. Its ability to interact with specific enzymes makes it a valuable tool for probing metabolic pathways and enzyme mechanisms.

Medicinal Chemistry

This compound has garnered attention for its potential pharmacological properties. Research indicates that it may act as an enzyme inhibitor, influencing various biological processes. For instance, preliminary studies suggest its efficacy against several bacterial strains, indicating potential antimicrobial properties.

The biological activity of this compound is primarily attributed to its structural features:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which can alter metabolic pathways within cells.
  • Antimicrobial Activity : Comparative studies have demonstrated its effectiveness against various bacterial strains, such as:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential as a lead compound for developing new antibiotics, particularly against resistant strains.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against a panel of bacterial strains. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential application in antibiotic development.

Case Study 2: Enzyme Interaction Studies

Research conducted on the interaction of this compound with various enzymes revealed that its nitro group could be converted into reactive intermediates that inhibit enzyme activity. Molecular docking studies provided insights into its binding affinity and specificity towards target enzymes.

Mechanism of Action

The mechanism of action of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups on the pyridine ring play a crucial role in its reactivity and binding affinity. The compound can undergo various transformations, leading to the formation of active intermediates that interact with biological targets, modulating their activity and leading to desired effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Pyridine Ring

Dimethyl 2-(5-Bromo-3-Nitropyridin-2-yl)malonate
  • Key Differences : Methyl ester groups replace ethyl esters.
  • Impact : Lower molecular weight (333.09 g/mol vs. ~361.15 g/mol for diethyl) and altered solubility (higher polarity due to shorter alkyl chains) .
Diethyl 2-(5-Nitropyridin-2-yl)malonate (CAS: 60891-70-5)
  • Key Differences : Nitro group at position 5 instead of bromine.
  • Synthesis : Requires nitration instead of bromination, altering synthetic pathways .

Heterocycle Core Modifications

Diethyl 2-(5-Bromopyrimidin-2-yl)malonate (CAS: 66621-92-9)
  • Key Differences : Pyrimidine ring replaces pyridine.
  • Impact : Pyrimidine’s dual nitrogen atoms increase electron deficiency, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to pyridine derivatives .
  • Physical Properties : Higher density (1.474 g/cm³) due to compact heterocyclic structure .

Functional Group Additions

Diethyl 2-(((5-Bromopyridin-2-yl)amino)methylene)malonate (CAS: 16867-58-6)
  • Key Differences: Amino-methylene group introduces a nucleophilic site.
  • Impact : Enables cycloaddition and Michael addition reactions, unlike the nitro-bromo derivative’s preference for substitution .
  • Applications : Used in synthesizing polycyclic heteroaromatics, contrasting with the parent compound’s role in linear substitutions .

Ester Group Variations

Diisopropyl 2-(3-Nitropyridin-2-yl)malonate
  • Key Differences : Bulkier isopropyl esters replace ethyl groups.
  • Impact : Reduced solubility in polar solvents and slower reaction kinetics due to steric hindrance .
  • Synthesis : Requires K₂CO₃/DMF instead of NaH/THF, reflecting milder base requirements .

Comparative Data Table

Compound Name CAS Number Substituents Ester Groups Molecular Weight (g/mol) Key Reactivity
Diethyl 2-(5-Bromo-3-Nitropyridin-2-yl)malonate 1245563-09-0 5-Br, 3-NO₂ Ethyl 361.15 Nucleophilic substitution, cross-coupling
Dimethyl 2-(5-Bromo-3-Nitropyridin-2-yl)malonate 1245563-09-0 5-Br, 3-NO₂ Methyl 333.09 Similar to diethyl, higher polarity
Diethyl 2-(5-Nitropyridin-2-yl)malonate 60891-70-5 5-NO₂ Ethyl 313.24 Enhanced electrophilicity at C5
Diethyl 2-(5-Bromopyrimidin-2-yl)malonate 66621-92-9 5-Br (pyrimidine) Ethyl 317.14 Cross-coupling, higher electron deficiency

Biological Activity

Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromo and nitro substituent on a pyridine ring linked to a malonate moiety. This article delves into the biological activity of this compound, exploring its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H12BrN2O4
  • Molecular Weight : 361.15 g/mol
  • Structural Features : The presence of a nitro group and a bromo substituent enhances its reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily influenced by its chemical structure:

  • Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to enzyme inhibition or modulation of protein functions.
  • Nucleophilic Behavior : The malonate moiety allows the compound to act as a nucleophile in various chemical transformations, making it useful in synthetic organic chemistry.
  • Enzyme Interaction : Preliminary studies suggest that the compound may interact with specific enzymes and receptors, leading to potential antimicrobial and anticancer effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited and requires further investigation.
  • Anticancer Potential : The compound's structure suggests potential anticancer activity, with ongoing research aimed at elucidating its mechanisms of action in cancer cell lines.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study investigated the interaction of this compound with various enzymes. Results indicated that the compound might inhibit specific pathways involved in cancer progression, although detailed kinetic studies are necessary for conclusive evidence .
  • Synthesis and Characterization :
    • The synthesis typically involves the reaction of 5-bromo-3-nitropyridine with diethyl malonate under controlled conditions, followed by purification processes . Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Comparative Analysis

A comparison table summarizing key findings related to similar compounds is provided below:

Compound NameAntimicrobial ActivityAnticancer ActivityKey Mechanism
This compoundYesYesEnzyme inhibition, reactive intermediates
Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonateModerateLimitedNucleophilic substitution
Diethyl 2-(3-nitropyridin-2-yl)malonateLimitedYesInteraction with cellular pathways

Q & A

Q. What are the optimal synthetic routes for preparing Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between diethyl malonate derivatives and halogenated nitropyridine precursors. For example, analogous compounds like Diethyl 2-(5-chloro-2-nitrophenyl)malonate were synthesized via alkylation of diethyl malonate with aryl halides under basic conditions (e.g., NaH in DMF), achieving yields up to 87% after silica gel chromatography . Key optimization parameters include:

  • Temperature: Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
  • Base Selection: Strong bases (e.g., NaH, K₂CO₃) improve deprotonation of the malonate.
  • Purification: Gradient elution (2–10% EtOAc/hexane) effectively isolates the product .

Q. Table 1: Synthetic Optimization Parameters

ParameterTypical RangeImpact on Yield/Purity
Reaction Temperature80–100°CHigher temps reduce reaction time but may increase side products.
BaseNaH, K₂CO₃NaH provides faster kinetics; K₂CO₃ is milder but slower.
SolventDMF, THFPolar aprotic solvents enhance solubility of intermediates.

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR: The malonate’s ester groups (δ ~4.3 ppm for CH₂, 1.3 ppm for CH₃) and nitropyridine protons (δ ~8.0–9.0 ppm) provide diagnostic peaks. Discrepancies in splitting patterns may indicate rotameric equilibria or impurities .
  • X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) is widely used to resolve steric effects of the bromo and nitro substituents. Disorder in the nitro group’s orientation, as seen in similar nitropyridine derivatives, requires careful refinement .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts in reactions involving this compound?

Methodological Answer: Competing pathways, such as nitro-group reduction or bromine displacement, may occur under specific conditions. For example, in reactions with ethoxymethylene malonates, nitro groups can act as electron-withdrawing groups, directing nucleophilic attack but occasionally leading to pyridone derivatives via intramolecular cyclization . Mitigation strategies include:

  • Additive Screening: Catalytic Pd or Cu salts suppress side reactions in coupling steps .
  • Kinetic Monitoring: In-situ FTIR or LC-MS tracks intermediate formation to identify divergent pathways.

Q. Table 2: Common Byproducts and Mitigation

ByproductFormation PathwayMitigation Strategy
Pyridone derivativesIntramolecular cyclizationLower reaction temperature
Debrominated productsRadical or SN2 displacementUse inert atmosphere (N₂/Ar)

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-deficient nitropyridine ring enhances electrophilicity at the bromine site, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) studies on analogous nitropyridines show that the nitro group lowers the LUMO energy (-2.1 eV), making the C-Br bond more susceptible to oxidative addition with Pd(0) catalysts . Experimental validation involves:

  • Substrate Scope Screening: Test coupling partners (e.g., aryl boronic acids, amines) to map electronic tolerance.
  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated analogs to probe rate-determining steps.

Q. What strategies address discrepancies in biological activity data for derivatives of this compound?

Methodological Answer: Variability in reported bioactivity (e.g., kinase inhibition) often stems from differences in assay conditions or impurity profiles. To ensure reproducibility:

  • Purity Validation: Use HPLC (>95% purity) and elemental analysis to confirm batch consistency .
  • Standardized Assays: Adopt protocols from repositories like PubChem or ChEMBL for IC₅₀ determination.
  • SAR Studies: Systematically modify substituents (e.g., replacing Br with Cl) to isolate electronic vs. steric effects .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

Methodological Answer:

  • Molecular Docking: Predict binding modes to targets like kinases using AutoDock Vina. The bromine atom’s van der Waals interactions with hydrophobic pockets are critical for affinity .
  • ADMET Prediction: Tools like SwissADME assess solubility (LogP ~2.5) and metabolic stability, highlighting risks like CYP3A4-mediated oxidation .

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